

Commercial Sources and Applications of N-3-Hydroxydecanoyl-L-homoserine lactone

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Compound of Interest

Compound Name: *N-3-Hydroxydecanoyl-L-homoserine lactone*

Cat. No.: *B582708*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-Hydroxydecanoyl-L-homoserine lactone (3-OH-C10-HSL) is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.^[1] These molecules are crucial for quorum sensing, a cell-to-cell communication mechanism employed by many Gram-negative bacteria to coordinate gene expression in response to population density.^[1] This coordinated behavior influences a variety of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.^{[1][2]} As such, 3-OH-C10-HSL is a valuable tool for researchers studying bacterial pathogenesis, developing novel anti-virulence therapies, and engineering microbial systems. This document provides an overview of commercial sources for 3-OH-C10-HSL, detailed application notes, and experimental protocols.

Commercial Availability

High-purity **N-3-Hydroxydecanoyl-L-homoserine lactone** is available from several commercial suppliers. The following table summarizes key information for sourcing this compound.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number	Molecular Weight
Cayman Chemical	9001147	≥98%	1 mg, 5 mg, 10 mg	192883-12-8	271.4 g/mol
AdipoGen Life Sciences	AG-CR1-3613	≥97% (NMR)	1 mg, 5 mg	192883-12-8	271.35 g/mol
Chemodex	H0086	≥97% (NMR)	Not Specified	192883-12-8	271.35 g/mol
Bioss Antibodies	bs-80018	>97% (NMR)	Not Specified	192883-12-8	271.35 g/mol
Bertin Bioreagent	9001147	Not Specified	1 mg, 5 mg, 10 mg	192883-12-8	Not Specified
Coger	Not Specified	Not Specified	Not Specified	192883-12-8	271.35 g/mol
Cenmed	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified

Application Notes

N-3-Hydroxydecanoyl-L-homoserine lactone is a versatile tool for a range of applications in microbiology and drug development. Its primary role is in the study of quorum sensing and its downstream effects.

Key Applications:

- Biofilm Formation Assays: 3-OH-C10-HSL can be used to investigate the dose-dependent effects on the initiation, maturation, and dispersal of biofilms in susceptible bacterial species. [\[2\]](#)
- Virulence Factor Expression: Researchers can utilize this molecule to induce or study the regulation of virulence factors, such as proteases and toxins, which are often controlled by quorum sensing.[\[1\]](#)
- Gene Expression Analysis: As a signaling molecule, 3-OH-C10-HSL is an ideal inducer for studying the expression of quorum sensing-regulated genes, providing insights into the molecular mechanisms of bacterial communication.[\[2\]](#)

- Anti-Virulence Drug Screening: This AHL can be used in screening assays to identify compounds that inhibit quorum sensing, a promising strategy for developing novel therapeutics that are less likely to promote antibiotic resistance.
- Synthetic Biology: In engineered microbial systems, 3-OH-C10-HSL can be used to control gene expression in synthetic circuits.

Experimental Protocols

Biofilm Formation Assay (Crystal Violet Method)

This protocol allows for the quantitative assessment of biofilm formation in response to **N-3-Hydroxydecanoyl-L-homoserine lactone**.[\[2\]](#)

Materials:

- **N-3-Hydroxydecanoyl-L-homoserine lactone**
- Test bacterium (e.g., *Pseudomonas aeruginosa*)
- Appropriate growth medium (e.g., Luria-Bertani broth)
- 96-well flat-bottom microtiter plates
- 0.1% (w/v) crystal violet solution[\[2\]](#)
- 30% (v/v) acetic acid in water[\[2\]](#)
- Phosphate-buffered saline (PBS)[\[2\]](#)
- Microplate reader

Procedure:

- Prepare a fresh overnight culture of the test bacterium in the appropriate growth medium.[\[2\]](#)
- Dilute the overnight culture to an optical density at 600 nm (OD600) of approximately 0.02 in fresh medium.[\[2\]](#)

- In the wells of a 96-well plate, add 100 μ L of the diluted bacterial culture.[2]
- Add varying concentrations of **N-3-Hydroxydecanoyl-L-homoserine lactone** to the wells. Include a solvent control (medium with the same concentration of the solvent used to dissolve the AHL) and a negative control (medium only).[2]
- Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours without shaking.[2]
- After incubation, carefully discard the planktonic cells by inverting the plate.[2]
- Gently wash the wells twice with 200 μ L of PBS to remove any remaining non-adherent bacteria.[2]
- Add 125 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2]
- Remove the crystal violet solution and wash the wells three times with 200 μ L of PBS.[2]
- Air-dry the plate completely.[2]
- Add 200 μ L of 30% acetic acid to each well to solubilize the bound crystal violet.[2]
- Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[2]

Gene Expression Analysis (qRT-PCR)

This protocol outlines a general workflow for analyzing changes in gene expression in response to **N-3-Hydroxydecanoyl-L-homoserine lactone**.

Materials:

- **N-3-Hydroxydecanoyl-L-homoserine lactone**
- Test bacterium
- Appropriate growth medium

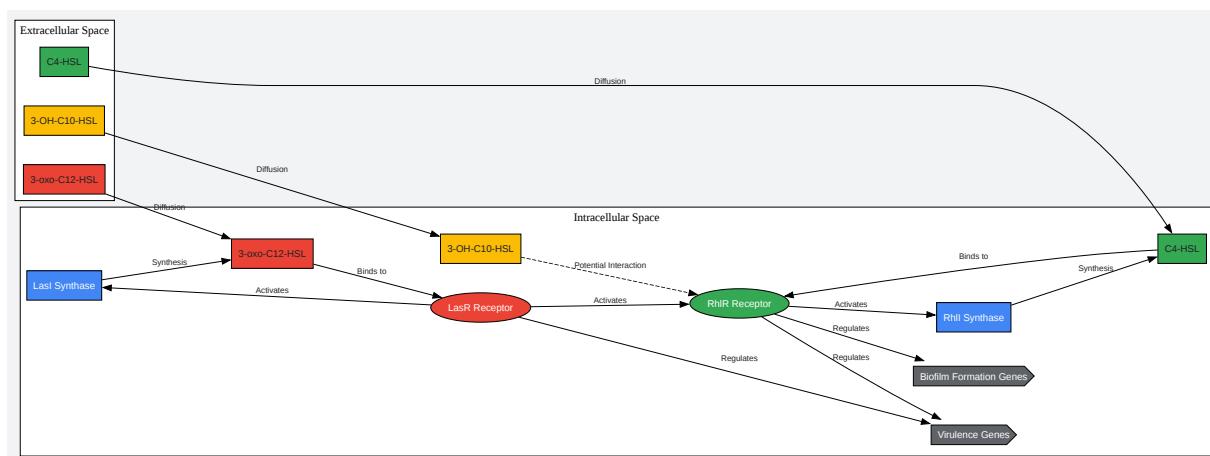
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target and reference genes
- Real-time PCR instrument

Procedure:

- Grow the test bacterium to the desired growth phase (e.g., mid-logarithmic phase).
- Treat the bacterial culture with the desired concentration of **N-3-Hydroxydecanoyl-L-homoserine lactone** or a solvent control.
- Incubate for a predetermined amount of time to allow for changes in gene expression.
- Harvest the bacterial cells by centrifugation.
- Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target genes of interest and one or more stable reference genes.
- Analyze the qRT-PCR data using the $\Delta\Delta Ct$ method to determine the relative fold change in gene expression in the treated samples compared to the control.

Signaling Pathways and Logical Relationships Quorum Sensing in *Pseudomonas aeruginosa*

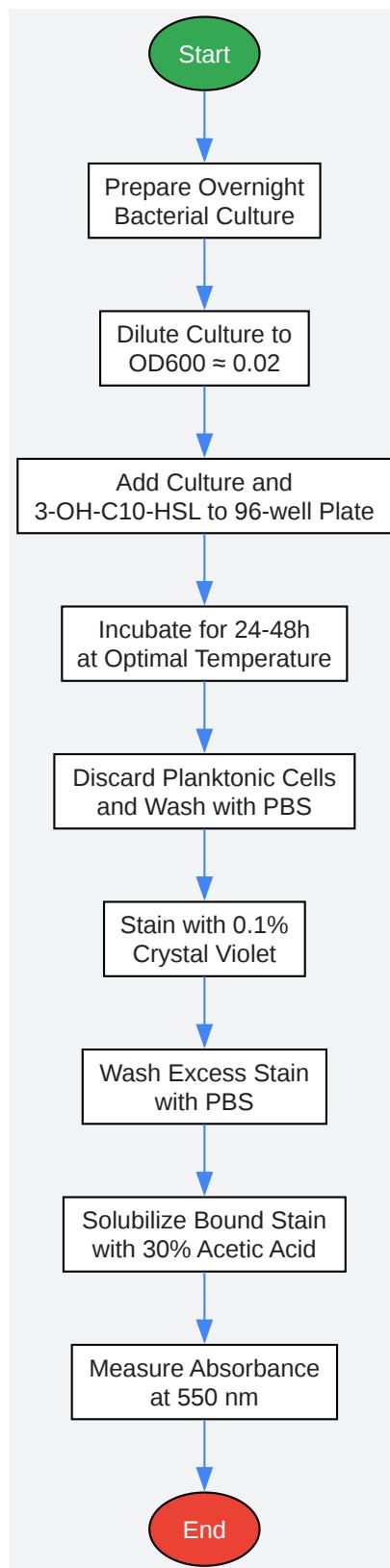
Pseudomonas aeruginosa possesses a well-characterized quorum-sensing network involving multiple AHLs. The Las and Rhl systems are central to this network. While N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL) are the primary signaling molecules for the LasR and RhlR transcriptional regulators, respectively, other AHLs like 3-OH-C10-HSL can also be present and influence the overall quorum-sensing response.^[3]

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Caption: General AHL-mediated quorum sensing pathway in *P. aeruginosa*.

Experimental Workflow for Biofilm Assay

The following diagram illustrates the key steps in performing a biofilm formation assay using the crystal violet method.



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Caption: Workflow for the crystal violet biofilm formation assay.

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